
Methyl 2-(3-phenoxyphenyl)propanoate
Overview
Description
Methyl 2-(3-phenoxyphenyl)propanoate: is an organic compound with the molecular formula C16H16O3This compound is a derivative of propanoic acid and contains a phenoxyphenyl group, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-phenoxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(3-phenoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-phenoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: 2-(3-phenoxyphenyl)propanoic acid.
Reduction: 2-(3-phenoxyphenyl)propanol.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Biological Activities
Anti-Inflammatory and Analgesic Properties
Research indicates that methyl 2-(3-phenoxyphenyl)propanoate exhibits notable anti-inflammatory and analgesic activities. It operates primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins—key mediators in inflammatory responses. By reducing COX activity, this compound can effectively decrease inflammation and pain, positioning it as a candidate for development into non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation.
- Potential Interaction with Other Cellular Pathways : Further studies are needed to explore its interactions with various cellular pathways and any associated side effects .
Case Studies and Research Findings
Recent studies have focused on the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance:
- In Vitro Studies : Compounds derived from this compound have shown promising results in inhibiting the growth of cancer cells such as HCT-116 and HeLa cells. The IC50 values indicate significant potency compared to standard chemotherapy agents .
- Mechanistic Insights : Molecular docking studies have been conducted to understand the binding interactions between these compounds and their biological targets, providing insights into their therapeutic potential .
Mechanism of Action
The mechanism of action of Methyl 2-(3-phenoxyphenyl)propanoate involves the inhibition of prostaglandin synthesis by decreasing the activity of the enzyme cyclooxygenase (COX). This inhibition leads to reduced inflammation and pain. The compound targets the COX pathway, which is crucial in the biosynthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
- 2-(3-phenoxyphenyl)propanoic acid
- 2-(3-phenoxyphenyl)propanol
- Methyl 2-(4-phenoxyphenyl)propanoate
Comparison: Methyl 2-(3-phenoxyphenyl)propanoate is unique due to its specific ester functional group, which imparts different chemical properties compared to its acid and alcohol counterparts. The ester group makes it more lipophilic, potentially enhancing its ability to penetrate biological membranes. This characteristic can be advantageous in drug delivery systems .
Biological Activity
Methyl 2-(3-phenoxyphenyl)propanoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 256.29 g/mol. The compound features a propanoate moiety linked to a phenoxy group, which contributes to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Hydrophobic Interactions : The phenoxy group enhances the compound's affinity for lipid membranes and hydrophobic pockets in proteins, facilitating interactions with enzymes and receptors.
- Hydrogen Bonding : The ester functional group can participate in hydrogen bonding, which may stabilize the binding of the compound to its targets.
- Metabolic Activation : Hydrolysis of the ester bond can release active metabolites that exert biological effects, influencing cellular processes such as signal transduction and gene expression.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antifungal Activity : Preliminary investigations indicate that it may also possess antifungal properties, making it a candidate for treating fungal infections.
- Anticancer Potential : Some derivatives of similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also have anticancer properties .
Antimicrobial Activity
A study conducted on various derivatives of this compound highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL. The compound's mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results indicated an IC50 value of approximately 15 µM for HeLa cells, demonstrating significant antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other similar compounds:
Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity (IC50 µM) |
---|---|---|---|
This compound | Yes (0.5 - 2 mg/mL) | Yes | 15 |
Methyl 3-amino-3-(4-phenoxyphenyl)propanoate | Yes | No | 8 |
Ethyl 3-amino-3-(3-phenoxyphenyl)propanoate | Moderate | Yes | 12 |
Properties
IUPAC Name |
methyl 2-(3-phenoxyphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18-2)13-7-6-10-15(11-13)19-14-8-4-3-5-9-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOQIQZCJJDBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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